molecular formula C18H28ClNO3 B13745155 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride CAS No. 102585-55-7

3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride

Cat. No.: B13745155
CAS No.: 102585-55-7
M. Wt: 341.9 g/mol
InChI Key: LYFLXLHVJQQGAD-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride is a synthetic organic compound characterized by a phenylacetate ester core substituted with a 1-hydroxycyclopentyl group and a 3-(dimethylamino)propyl chain. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Structurally, it combines a cyclopentanol moiety, a dimethylaminoalkyl chain, and an aromatic ester linkage, which collectively influence its physicochemical and pharmacological properties .

Properties

CAS No.

102585-55-7

Molecular Formula

C18H28ClNO3

Molecular Weight

341.9 g/mol

IUPAC Name

3-[2-(1-hydroxycyclopentyl)-2-phenylacetyl]oxypropyl-dimethylazanium;chloride

InChI

InChI=1S/C18H27NO3.ClH/c1-19(2)13-8-14-22-17(20)16(15-9-4-3-5-10-15)18(21)11-6-7-12-18;/h3-5,9-10,16,21H,6-8,11-14H2,1-2H3;1H

InChI Key

LYFLXLHVJQQGAD-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.[Cl-]

Origin of Product

United States

Preparation Methods

Esterification Step

The esterification is performed by reacting the carboxylic acid (2-(1-hydroxycyclopentyl)-2-phenylacetic acid) with 3-(dimethylamino)propanol under controlled conditions, often using acid catalysts or coupling agents to facilitate the reaction.

  • Reaction conditions: Typically carried out in an organic solvent such as dichloromethane or ethyl acetate.
  • Catalysts: Acid catalysts or coupling agents like dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP) may be used to improve yield and selectivity.
  • Temperature: Generally ambient to mild heating (0°C to 50°C) to optimize reaction rate without decomposition.
  • Reaction time: From 1 to several hours depending on catalyst and temperature.

A related esterification example from similar compounds shows yields between 80-95% under such conditions with triethylamine as an acid scavenger and DMAP as a catalyst.

Hydrochloride Salt Formation

After esterification, the free base ester is converted into its hydrochloride salt by treatment with hydrochloric acid:

  • Procedure: The ester is dissolved in an organic solvent and treated with a stoichiometric amount of hydrochloric acid (HCl) gas or hydrochloric acid solution.
  • Temperature: Typically room temperature or slightly elevated.
  • Isolation: The hydrochloride salt precipitates or is extracted and purified by filtration and drying.
  • Purity: High purity (above 99%) can be achieved by recrystallization from suitable solvents.

This salt formation step is crucial to enhance the compound’s stability, solubility, and handling properties.

Representative Synthesis Data Table

Step Reagents/Conditions Yield (%) Notes
Esterification 2-(1-hydroxycyclopentyl)-2-phenylacetic acid + 3-(dimethylamino)propanol, DCM, triethylamine, DMAP, 0-25°C, 2 h 80-95 Triethylamine scavenges acid; DMAP catalyst improves rate
Hydrochloride Salt Formation Ester + HCl (gas or solution), RT, stirring, then filtration and drying >90 High purity salt by recrystallization

Supporting Research Findings and Notes

  • The esterification step is consistent with classical organic synthesis methods for ester formation, often optimized by controlling temperature and using acid scavengers to neutralize generated acids.
  • The hydrochloride salt formation is a standard procedure for amine-containing esters, improving compound stability and handling.
  • Similar compounds prepared by esterification and subsequent salt formation show high yields and purity, supporting the reliability of this synthetic route.
  • Handling precautions include working under well-ventilated conditions, using protective equipment, and storing the compound in cool, dry environments to maintain stability.

Chemical Reactions Analysis

Method 1: Organic Base-Catalyzed Reaction

  • Step 1 : Phenylacetic acid and cyclopentanone react in an aprotic solvent (e.g., acetonitrile) with an organic base (e.g., potassium tert-butoxide) to form intermediate 3 (α-(1-hydroxycyclopentanone)phenylacetic acid).

    • Conditions : Temperature range of -60°C to 20°C, reaction time of 1–10 hours.

    • Workup : Quenched with saturated ammonium chloride, extracted with ethyl acetate, and acidified to pH 2–6 .

  • Step 2 : Intermediate 3 reacts with dimethylaminochloroethane or its hydrochloride in an organic solvent with an acid-binding agent.

    • Conditions : Temperature range of 0–60°C, reaction time of 1–10 hours .

  • Step 3 : Hydrochloric acid in alcohol solvent converts the ester into cyclopentolate hydrochloride.

    • Conditions : Solvent ratio (HCl-alcohol : non-polar solvent) of 1:1–10 .

Method 2: Grignard Reagent Route

  • Step 1 : Methyl phenylacetate undergoes hydrolysis with an inorganic base (e.g., potassium carbonate) to yield phenylacetic acid.

    • Conditions : Hydrolysis at 20–70°C for 1–10 hours, followed by acidification to pH 3–6 .

  • Step 2 : Phenylacetic acid reacts with a Grignard reagent (e.g., isopropylmagnesium chloride) and cyclopentanone to form the intermediate.

    • Conditions : Reaction temperature of -15°C to 50°C, quenching with aqueous HCl .

  • Step 3 : Extraction and recrystallization yield the final compound.

    • Conditions : Solvent ratio (recrystallization solvent : residue) of 1:1–10 .

Key Reaction Mechanisms

MechanismStepProcess
Organic Base Catalysis 1Nucleophilic addition of cyclopentanone to phenylacetic acid, forming a β-hydroxy ester intermediate .
Esterification 2Reaction of intermediate 3 with dimethylaminochloroethane, forming the ester via nucleophilic substitution .
Grignard Reaction 2Organometallic addition of cyclopentanone to phenylacetic acid, followed by protonation and acid quenching .
Salt Formation 3Conversion of the ester to hydrochloride salt via hydrochloric acid in alcohol .

Reagents and Solvents

ReagentRoleSource
Potassium tert-butoxide Base catalyst
Cyclopentanone Carbonyl component
Dimethylaminochloroethane Aminoethylating agent
Grignard reagents (e.g., isopropylmagnesium chloride) Organometallic intermediate
Acetonitrile, dioxane Solvents
Ethyl acetate, dichloromethane Extraction solvents

Yield and Purity Data

MethodIntermediate YieldFinal Compound YieldPurity (HPLC)
Method 1 Intermediate 3: 62% Cyclopentolate hydrochloride: Not explicitly statedIntermediate 3: 94.6%
Method 2 Phenylacetic acid: 93.6% Final compound: 78.5–85.6% Final compound: 94.3–99.8%

Optimization Strategies

  • Temperature Control : Critical for reaction efficiency (e.g., -60°C to 20°C for cyclopentanone addition) .

  • Solvent Selection : Non-polar solvents (e.g., acetonitrile) enhance reaction kinetics and extraction efficiency .

  • Workup Protocols : Acidic pH adjustments (2–6) ensure selective extraction of intermediates .

Structural and Functional Insights

The compound’s structure includes:

  • A dimethylaminoethyl ester group for cholinergic receptor blockade.

  • A 1-hydroxycyclopentyl moiety, contributing to cyclopentolate’s therapeutic profile.

  • The hydrochloride salt enhances solubility for pharmaceutical formulations .

Key Challenges and Limitations

  • Control of Reaction Temperatures : Extremely low temperatures (-60°C) required for cyclopentanone addition .

  • Reagent Stability : Dimethylaminochloroethane and Grignard reagents are moisture-sensitive .

  • Purification : Multi-step extraction and recrystallization necessary to achieve >90% purity .

This synthesis highlights the interplay of organic chemistry and pharmaceutical formulation, emphasizing the importance of reagent choice, reaction conditions, and purification protocols in achieving high-yield, high-purity active pharmaceutical ingredients.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing dimethylamine moieties exhibit significant antimicrobial properties. The presence of the dimethylamino group in 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride enhances its ability to interact with bacterial cell membranes, potentially leading to bacterial cell lysis. This property is crucial for developing new antibiotics, particularly against resistant strains of bacteria .

CNS Activity

The compound may also have implications for central nervous system (CNS) disorders. Studies suggest that similar dimethylamine derivatives can modulate neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety. The unique structure of this compound allows it to cross the blood-brain barrier, making it a candidate for neuropharmacological studies .

Analgesic Properties

Preliminary data suggest that compounds with similar structures exhibit analgesic effects. This could be attributed to their ability to inhibit pain pathways in the nervous system. Further research is required to establish the efficacy and safety of 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride as an analgesic agent .

Hepatotoxicity Assessment

Toxicological evaluations are critical for understanding the safety profile of any new compound. The hepatotoxic potential of 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride has been assessed through various in vitro and in vivo studies. These studies often focus on liver enzyme levels (e.g., ALT, AST), which serve as biomarkers for liver damage. Case studies have shown that modifications in these enzyme levels can indicate potential hepatotoxicity, necessitating further investigation into the compound's safety .

Risk Assessment Frameworks

The application of risk assessment frameworks in evaluating this compound's safety profile is essential. The TOXIN knowledge graph and other databases provide insights into the toxicological data available for similar compounds, allowing researchers to predict potential adverse effects based on structural similarities .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of dimethylamine derivatives against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the importance of structural modifications in enhancing antimicrobial activity, suggesting that 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride could be developed as a novel antibiotic .

Case Study 2: CNS Effects

In another research project focused on CNS effects, researchers administered a related dimethylamine compound to animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels, supporting the hypothesis that similar compounds could be effective in treating anxiety disorders .

Summary Table of Applications

Application AreaPotential BenefitsEvidence Source
Antimicrobial ActivityEffective against resistant bacterial strains
CNS ActivityPotential treatment for depression and anxiety
Analgesic PropertiesInhibition of pain pathways
Hepatotoxicity AssessmentMonitoring liver enzyme levels

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)propyl (1-hydroxycyclopentyl)phenylacetate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the hydroxycyclopentyl ring and phenylacetate moiety contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Phenylacetate ester 3-(Dimethylamino)propyl, 1-hydroxycyclopentyl C₂₀H₃₀ClNO₃ 391.92*
Cyclopentolate Hydrochloride (CPHC) Phenylacetate ester 2-(Dimethylamino)ethyl, 1-hydroxycyclopentyl C₁₇H₂₆ClNO₃ 327.85
SzR-105 Quinoline-2-carboxamide 3-(Dimethylamino)propyl, 4-hydroxy C₁₅H₂₀ClN₃O₂ 309.79
Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride Cyclopentanecarboxylate Methyl ester, methylamino C₈H₁₆ClNO₂ 193.67

Notes:

  • The target compound differs from CPHC in alkyl chain length (propyl vs. ethyl) and substitution position, impacting lipophilicity and receptor interactions.
  • SzR-105 shares the 3-(dimethylamino)propyl group but features a quinoline carboxamide core, suggesting divergent biological targets (e.g., antimicrobial vs. anticholinergic activity).
  • The cyclopentanecarboxylate derivative lacks aromaticity but retains a cyclopentane ring, highlighting the role of aromatic esters in solubility and metabolic stability.

Physicochemical Properties

Table 2: Key Physicochemical Properties
Property Target Compound CPHC SzR-105
Solubility (Water) High (due to HCl salt) High Moderate
logP (Predicted) ~2.1 (higher lipophilicity) ~1.8 ~1.5
pKa (Dimethylamino) ~8.5 (tertiary amine) ~8.7 ~8.3

Key Observations :

  • SzR-105’s lower logP reflects reduced lipid solubility due to its polar carboxamide and hydroxyquinoline groups .

Pharmacological Profiles

Table 3: Pharmacological Activity of Analogues
Compound Primary Activity Mechanism of Action Clinical Use
Target Compound Anticholinergic (inferred) Muscarinic receptor antagonism Under investigation
CPHC Anticholinergic Cycloplegic/mydriatic agent Ophthalmology
SzR-105 Neuroprotective (inferred) NMDA receptor modulation Preclinical research
Dopamine HCl Adrenergic agonist Dopamine receptor activation Cardiovascular/neurological

Key Insights :

  • However, its extended alkyl chain may alter receptor binding kinetics.
  • SzR-105’s quinoline carboxamide structure aligns with neuroactive compounds, though its exact mechanism remains unconfirmed .
  • Unlike dopamine HCl , the target lacks catechol hydroxyl groups, precluding direct adrenergic effects but offering improved metabolic stability.

Q & A

Q. Table 1: Common Impurities Identified in Synthesis

Impurity IDStructureSource
Phenylacetic AcidPrecursor residueHydrolysis of ester bond
Unreacted Cyclopentanol1-Hydroxycyclopentyl intermediateIncomplete esterification

Basic: What analytical methods are validated for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and mobile phase of acetonitrile:phosphate buffer (pH 3.0). Method validation should include spike-recovery tests in plasma (>90% recovery) and limit of quantification (LOQ) ≤10 ng/mL . Mass spectrometry (LC-MS/MS) is preferred for trace analysis due to interference from endogenous compounds .

Advanced: How to resolve contradictory solubility data reported in literature?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or hydrochloride dissociation. Researchers should:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Measure solubility in buffered solutions (pH 1.2–7.4) to assess salt dissociation.
  • Use shake-flask methods with HPLC quantification under controlled temperature (±0.5°C) .

Advanced: What experimental designs mitigate instability in aqueous solutions during pharmacokinetic studies?

The compound’s ester group is prone to hydrolysis. Stability studies should:

  • Test buffer systems (e.g., citrate vs. phosphate) at 4°C, 25°C, and 37°C.
  • Include antioxidants (e.g., ascorbic acid) to prevent oxidation of the hydroxyl group.
  • Use lyophilization for long-term storage, with residual moisture <1% (Karl Fischer titration) .

Basic: How to differentiate this compound from structurally similar analogs (e.g., cyclopentolate derivatives)?

Key distinctions include the dimethylaminopropyl chain (vs. ethylamino in cyclopentolate) and phenylacetate ester (vs. benzilic acid). High-resolution mass spectrometry (HRMS) and comparative NMR (e.g., δ 2.5–3.0 ppm for dimethylamino protons) provide definitive identification .

Advanced: What strategies validate receptor-binding assays given potential stereochemical interference?

The 1-hydroxycyclopentyl group introduces chirality, which may lead to enantiomer-specific activity. Researchers should:

  • Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate enantiomers.
  • Conduct radioligand displacement assays with enantiomerically pure standards.
  • Compare IC₅₀ values across enantiomers to rule out non-specific binding .

Basic: What safety protocols are recommended for handling this compound in vitro?

While specific toxicity data are limited, dimethylamino compounds may irritate mucous membranes. Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with 1M HCl and absorb with vermiculite .

Advanced: How to address discrepancies in partition coefficient (log P) values across studies?

Variations in log P (hydrophilicity vs. lipophilicity) likely arise from measurement methods (shake-flask vs. chromatographic). Standardize measurements using octanol-water partitioning at pH 7.4, validated via LC-MS. Computational models (e.g., MarvinSketch) can predict theoretical log P for cross-verification .

Advanced: What in silico tools predict metabolic pathways for this compound?

Use software like Schrödinger’s Metabolizer or ADMET Predictor to identify potential sites of hydrolysis (ester bond) or N-demethylation (dimethylamino group). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-QTOF analysis .

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